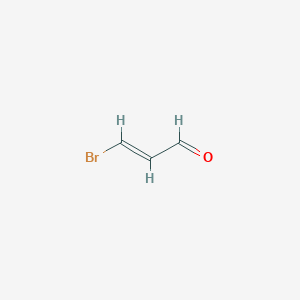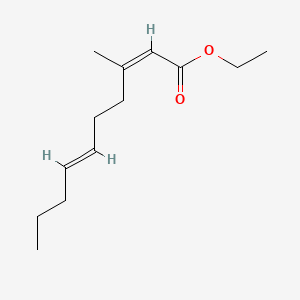![molecular formula C22H28O3 B13803411 (2E,8R,9S,10R,13S,14S,17S)-17-ethynyl-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13803411.png)
(2E,8R,9S,10R,13S,14S,17S)-17-ethynyl-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxymethylene Ethisterone typically involves the hydroxylation of Ethisterone. The reaction conditions often include the use of specific catalysts and solvents to facilitate the hydroxylation process .
Industrial Production Methods: Industrial production of 2-Hydroxymethylene Ethisterone follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxymethylene Ethisterone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or aldehydes.
Reduction: This can result in the formation of alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-Hydroxymethylene Ethisterone has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular processes.
Medicine: Investigated for potential therapeutic uses.
Industry: Used in the development of new materials and compounds.
Mecanismo De Acción
The mechanism of action of 2-Hydroxymethylene Ethisterone involves its interaction with specific molecular targets and pathways. It is known to bind to steroid receptors, influencing gene expression and cellular functions. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Danazol: A parent compound of 2-Hydroxymethylene Ethisterone.
Norethisterone: Another synthetic steroid with similar applications.
Ethinylestradiol: A synthetic estrogen with overlapping uses in medicine.
Uniqueness: 2-Hydroxymethylene Ethisterone is unique due to its specific hydroxylation, which imparts distinct chemical and biological properties. This makes it valuable for specialized research applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C22H28O3 |
|---|---|
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
(2E,8R,9S,10R,13S,14S,17S)-17-ethynyl-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28O3/c1-4-22(25)10-8-18-16-6-5-15-11-19(24)14(13-23)12-20(15,2)17(16)7-9-21(18,22)3/h1,11,13,16-18,23,25H,5-10,12H2,2-3H3/b14-13+/t16-,17+,18+,20+,21+,22-/m1/s1 |
Clave InChI |
FYEOMZSZJFOTGQ-VCWQTQNQSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]2(C#C)O)CCC4=CC(=O)/C(=C/O)/C[C@]34C |
SMILES canónico |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)C(=CO)CC34C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-tert-butyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide](/img/structure/B13803330.png)
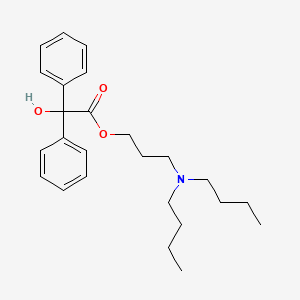
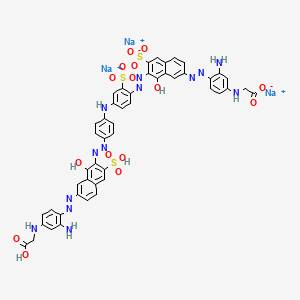
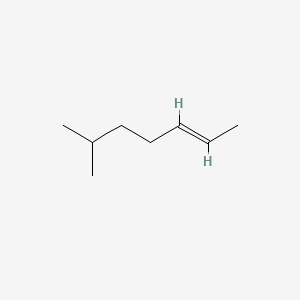


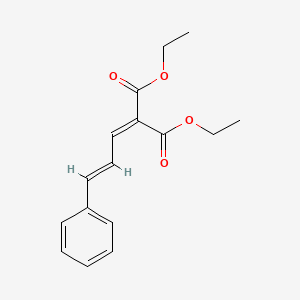
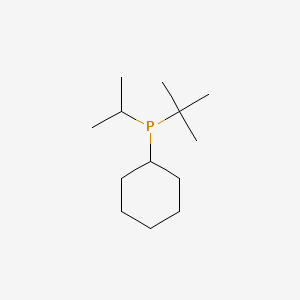
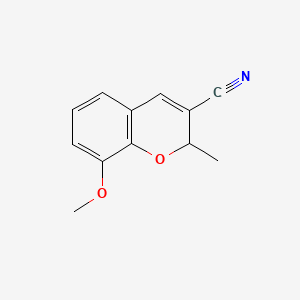

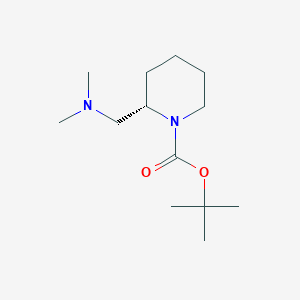
![(1R,4S)-2-bromobicyclo[2.2.1]hept-2-ene](/img/structure/B13803402.png)
